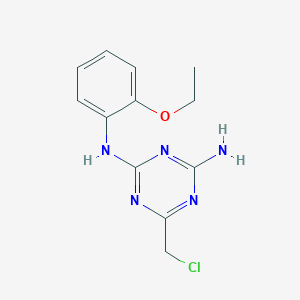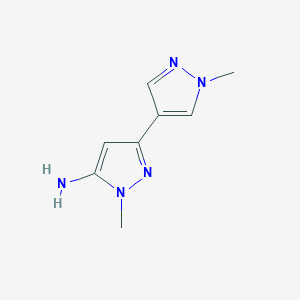
1-甲基-3-(1-甲基-1H-吡唑-4-基)-1H-吡唑-5-胺
描述
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2
科学研究应用
1-甲基-3-(1-甲基-1H-吡唑-4-基)-1H-吡唑-5-胺的综合分析
1-甲基-3-(1-甲基-1H-吡唑-4-基)-1H-吡唑-5-胺是一种含有吡唑基团的化合物,吡唑类化合物是一类在各种科学应用中具有巨大潜力的有机化合物。以下是其在不同研究领域中的独特应用的详细分析。
药理学研究: 吡唑衍生物因其药理特性而被广泛研究。 吡唑的含氮杂环结构使其成为合成新药的宝贵骨架 。它们已显示出广泛的生物活性,包括:
- 抗菌和抗真菌特性: 吡唑类化合物在对抗细菌和真菌感染方面表现出潜力 。
- 抗炎和抗抑郁作用: 它们调节炎症反应和影响神经递质水平的能力使其成为治疗炎症和抑郁症的候选药物 。
- 抗惊厥和抗氧化功能: 吡唑类化合物可能有助于控制惊厥性疾病和对抗细胞中的氧化应激 。
水生毒理学: 在水生毒理学研究中,吡唑衍生物用于评估化学物质对水生生物的影响。 例如,它们可用于研究对乙酰胆碱酯酶 (AChE) 等关键酶的影响,该酶对于脊椎动物和无脊椎动物的神经脉冲传导至关重要 。 AChE 活性的变化会导致水生生物的行为改变和运动障碍 。
神经科学: 在神经科学中,人们对吡唑衍生物对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶等胆碱能酶的影响感兴趣。 这些研究有助于识别神经毒性物质并了解它们对生物行为的影响,例如鱼类模型的游泳速度 。
氧化应激研究: 吡唑衍生物因其在氧化应激中的作用而被研究,氧化应激与多种疾病相关。 它们会影响活性氧 (ROS) 和其他自由基的产生,这些自由基是细胞损伤和疾病发展的主要指标 。
材料科学: 分析吡唑衍生物的晶体结构以了解其物理性质和在材料科学中的潜在应用。 例如,已研究相关化合物的晶体结构以确定其是否适合各种材料应用 。
农业化学: 在农业化学领域,吡唑衍生物被探索为潜在的杀菌剂。 它们充当琥珀酸脱氢酶抑制剂,该酶对于真菌的代谢过程至关重要,因此提供了一种控制作物真菌病害的方法 。
化学合成: 吡唑衍生物也是化学合成中的重要中间体。 它们用于制备各种复杂分子,这些分子可以应用于从药物化学到工业过程的各个领域 。
环境科学: 这些化合物可用于研究环境污染物对野生动物和生态系统的影响。 它们与各种环境因素的相互作用可以提供对化学物质的生态影响的见解 。
作用机制
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Mode of Action
The mode of action of pyrazole compounds can vary widely depending on their structure and the organism they are interacting with. They may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole compounds can affect various biochemical pathways. For example, some pyrazole compounds have been found to inhibit the production of reactive oxygen species (ROS), which play a role in cellular damage .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets an enzyme involved in the replication of a pathogen, the result could be a decrease in the pathogen’s population .
生化分析
Biochemical Properties
Pyrazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyrazole derivative and the biomolecules involved .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine at different dosages in animal models have not been reported
Metabolic Pathways
The metabolic pathways involving 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine are not well-characterized . Future studies should investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction can be carried out in solvents like ethanol or acetic acid, often requiring reflux temperatures to complete the cyclization process .
Industrial Production Methods: Industrial production of pyrazole derivatives, including 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine, often involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography
属性
IUPAC Name |
2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-12-5-6(4-10-12)7-3-8(9)13(2)11-7/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHOKZNUHFIUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




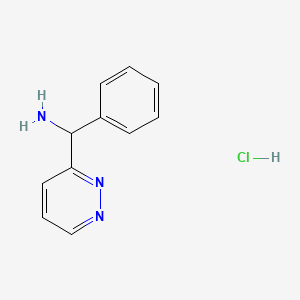


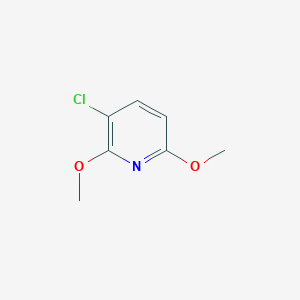
![tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1530580.png)
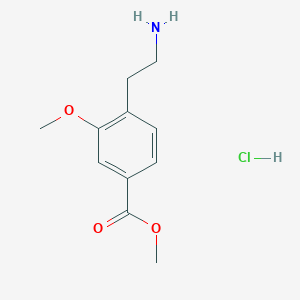



![1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1530587.png)
![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1530588.png)
